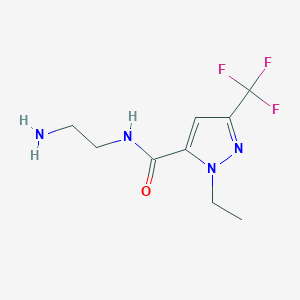

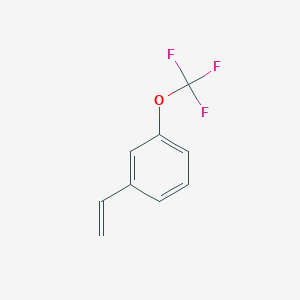

![molecular formula C10H9F3O2 B3039322 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one CAS No. 1017025-91-0](/img/structure/B3039322.png)

1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one

Overview

Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared with high enantiomeric purity through lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane . Another synthesis approach is seen in the preparation of a novel fluorinated aromatic diamine monomer, which involved coupling a trifluoroacetophenone with a nitrophenyl phenyl ether, followed by reduction . These methods highlight the importance of selective reactions and purification techniques in obtaining trifluoromethyl compounds with desired properties.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl compound were in agreement with XRD data, and the stability of the molecule was analyzed using NBO analysis . The conformational landscape of a hydrogen-bonded complex involving a chiral fluoroalcohol was studied using various theoretical tools, revealing the influence of dispersion interactions and hydrogen bonding on the molecular conformation .

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in chemical reactions is highlighted in several studies. Trifluoromethanesulphonates were found to be strongly solvated with their conjugate acid, leading to various homoconjugates . The presence of a trifluoromethyl group can also influence the polymerization of ethylenic monomers . Additionally, the reactivity of the carbonyl group in a fluorophenyl compound was identified as a key reactive part due to its electronegativity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related trifluoromethyl compounds are diverse. Fluorinated polyimides derived from a trifluoromethyl-containing diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The intermolecular interactions in the crystal structure of a phenyl-ethanediol compound were characterized by strong hydrogen bonding and C-H···π interactions, forming a supramolecular network .

Scientific Research Applications

Crystallographic Characterization

1-Phenyl-1,2-ethanediol, which is closely related to the specified compound, has been synthesized and characterized using single crystal X-ray diffraction. This study provides insight into the molecular interactions and crystal structure of similar compounds (Bikas, Emami, & Kozakiewicz, 2019).

Conformational Dynamics

The conformational dynamics of 1-phenyl-2,2,2-trifluoroethanol, a derivative of 2,2,2-trifluoroethanol, have been investigated. This research helps understand the structural behavior of related trifluoroethanol derivatives (Carlson et al., 2018).

Synthesis of Conformationally-Restricted Compounds

Research into the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety, starting with compounds like acetophenone, provides valuable insights for synthesizing structurally related compounds (Asare-Nkansah & Wünsch, 2016).

Catalytic Synthesis Techniques

Studies on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes offer methodologies potentially applicable to the synthesis or modification of related compounds (Zhang & Widenhoefer, 2008).

Electrophilic Trifluoromethylthiolation Reactions

The use of 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one in electrophilic trifluoromethylthiolation reactions, demonstrates the compound's utility as a reagent in organic synthesis (Huang et al., 2016).

Novel Synthetic Routes

Development of novel synthetic routes, like those for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, crucial for pharmaceutical applications, show the versatility of trifluoroethoxy compounds in synthesis (Luo et al., 2008).

Interaction with Water

Investigations into the interaction of 1-phenyl-2,2,2-trifluoroethanol with water provide insights into how similar compounds interact with water molecules, impacting their physical and chemical properties (Carlson et al., 2022).

Chemical Synthesis

Research on the synthesis of structurally related compounds, like 2-phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one, demonstrates the potential for similar synthetic pathways in pharmaceutical research (Guo, 2012).

Mechanism of Action

Biochemical Pathways

More research is needed to understand the compound’s effects on various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability is also unknown .

Action Environment

More research is needed to understand how factors such as temperature, pH, and the presence of other compounds might affect its action .

properties

IUPAC Name |

1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)8-3-2-4-9(5-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWHKULAMSCZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

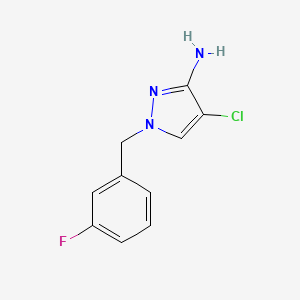

![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)

![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)